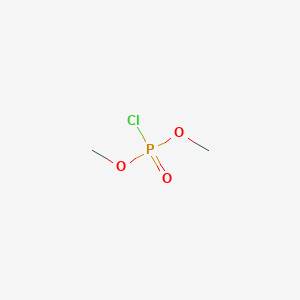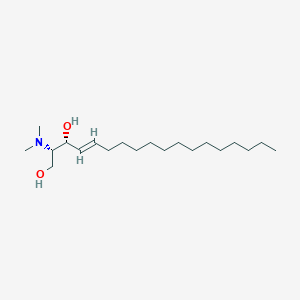
N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TFP-HB or Tropifexor, and it belongs to the class of compounds known as farnesoid X receptor (FXR) agonists. FXR is a nuclear receptor that plays a crucial role in regulating various metabolic pathways in the body, including bile acid synthesis, glucose homeostasis, and lipid metabolism. Tropifexor has been shown to have potent agonistic activity towards FXR, making it a promising candidate for the treatment of various metabolic disorders.
Wirkmechanismus
Tropifexor exerts its therapeutic effects by activating N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide, a nuclear receptor that regulates various metabolic pathways in the body. N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide activation leads to the upregulation of genes involved in bile acid synthesis, glucose homeostasis, and lipid metabolism. Tropifexor has been shown to have potent agonistic activity towards N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide, leading to the activation of these metabolic pathways and subsequent improvements in metabolic disorders.
Biochemical and Physiological Effects:
Tropifexor has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In animal models of NASH, Tropifexor has been shown to reduce inflammation, decrease fibrosis, and improve liver function. In PBC models, Tropifexor has been shown to improve bile acid synthesis and reduce liver damage. In clinical trials, Tropifexor has demonstrated promising results in improving liver function and reducing liver fat in patients with NASH.
Vorteile Und Einschränkungen Für Laborexperimente
Tropifexor has several advantages for lab experiments, including its potent agonistic activity towards N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide, its ability to improve metabolic disorders, and its potential therapeutic applications. However, Tropifexor also has some limitations, including its high cost, limited availability, and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on Tropifexor. One area of research is to further investigate its therapeutic applications in metabolic disorders, including NASH, PBC, and type 2 diabetes. Another area of research is to explore its potential use in combination with other drugs for the treatment of these disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on metabolic pathways and to identify potential biomarkers for monitoring its therapeutic efficacy.
Synthesemethoden
The synthesis of Tropifexor involves several steps, starting with the reaction of 4-hydroxybenzoyl chloride with 4-hydroxyphenylboronic acid to form 4-hydroxy-N-(4-hydroxyphenyl)benzamide. This compound is then reacted with 1,1,1-trifluoro-2-propylamine to form N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Tropifexor has been extensively studied for its potential therapeutic applications in various metabolic disorders, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes. In preclinical studies, Tropifexor has been shown to improve liver function, reduce inflammation, and decrease fibrosis in animal models of NASH. It has also been shown to improve bile acid synthesis and reduce liver damage in PBC models. In clinical trials, Tropifexor has demonstrated promising results in improving liver function and reducing liver fat in patients with NASH.
Eigenschaften
CAS-Nummer |
117730-48-0 |
|---|---|
Produktname |
N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide |
Molekularformel |
C16H14F3NO3 |
Molekulargewicht |
325.28 g/mol |
IUPAC-Name |
4-hydroxy-N-(4-hydroxyphenyl)-N-(1,1,1-trifluoropropan-2-yl)benzamide |
InChI |
InChI=1S/C16H14F3NO3/c1-10(16(17,18)19)20(12-4-8-14(22)9-5-12)15(23)11-2-6-13(21)7-3-11/h2-10,21-22H,1H3 |
InChI-Schlüssel |
UJKSJSQTSDKXPD-UHFFFAOYSA-N |
SMILES |
CC(C(F)(F)F)N(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)O |
Kanonische SMILES |
CC(C(F)(F)F)N(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)O |
Synonyme |
HTPH N-(4-hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)

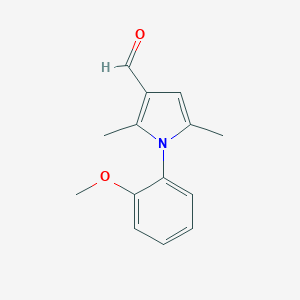
![6-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B43675.png)
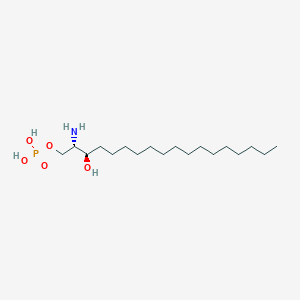

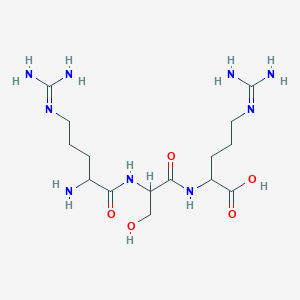
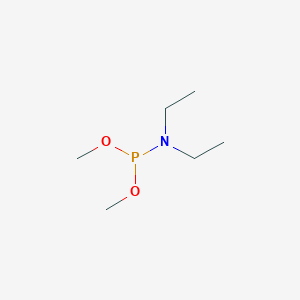
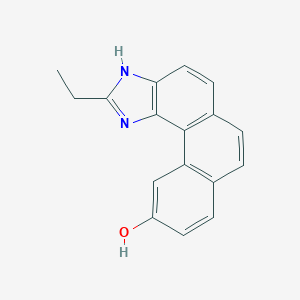
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)

